3-(Morpholin-4-YL)-4-nitrobenzoic acid
Overview
Description
Morpholin-4-yl-acetic acid is an organic compound containing a morpholine moiety, which consists of a six-member aliphatic saturated ring with the formula C4H9NO . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of a similar compound, Morpholin-4-yl-acetic acid, is represented by the formula C6H11NO3 .Physical And Chemical Properties Analysis
Morpholin-4-yl-acetic acid is a white to yellow solid at room temperature . The molecular weight is 145.16 .Scientific Research Applications
Synthesis of Biologically Active Compounds
3-(Morpholin-4-YL)-4-nitrobenzoic acid and its derivatives are key intermediates in the synthesis of various biologically active compounds. These include small molecule anticancer drugs and other compounds with potential biological activities, such as pyrazolo[3,4-c]pyridine derivatives exhibiting anticancer properties (Wang et al., 2016).
Antimicrobial Activity
Compounds synthesized from 3-(Morpholin-4-YL)-4-nitrobenzoic acid show significant antimicrobial potency. Derivatives like sulfonamides and carbamates have been evaluated for their effectiveness against bacteria and fungi, demonstrating promising antimicrobial activity in certain cases (Janakiramudu et al., 2017).
Structural Studies in Crystallography
The study of crystal structures of compounds derived from 4-nitrobenzoic acid, such as morpholinium 4-nitrobenzoate, contributes to understanding the molecular interactions and hydrogen-bonding networks in these compounds. This knowledge is crucial in the design of new materials and drugs (Chumakov et al., 2006).
Catalytic Studies
The catalytic properties of derivatives of 3-(Morpholin-4-YL)-4-nitrobenzoic acid have been studied, particularly in reactions involving cyclic secondary amines. These studies provide insights into the mechanistic aspects of these reactions, which are important for developing new synthetic methods (Um et al., 2015).
Glucosidase Inhibition and Antioxidant Activity
Derivatives of 3-(Morpholin-4-YL)-4-nitrobenzoic acid have been synthesized and evaluated for their potential as glucosidase inhibitors and antioxidant agents. These compounds could have therapeutic applications in the treatment of diabetes and oxidative stress-related diseases (Özil et al., 2018).
Nonlinear Optical Material Research
Research on Morpholinium 2-chloro-4-nitrobenzoate, a derivative of 3-(Morpholin-4-YL)-4-nitrobenzoic acid, has shown its potential as a nonlinear optical (NLO) material. This has implications for its use in optical device fabrication and other applications in the field of photonics (Karthick et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-morpholin-4-yl-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(15)8-1-2-9(13(16)17)10(7-8)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUUEEDAOFTYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-YL)-4-nitrobenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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